Palmarumycin C3 -

Palmarumycin C3

Catalog Number: EVT-1217804
CAS Number:
Molecular Formula: C20H12O6
Molecular Weight: 348.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Palmarumycin C3 is a spirobisnaphthalene fungal metabolite that has been found in C. palmarum and has diverse biological activities. It is active against the bacteria A. tumefaciens, B. subtilis, P. lachrymans, R. solanacearum, S. haemolyticus, and X. vesicatoria (MICs = 6.25, 6.25, 12.5, 12.5, 6.25, and 6.25 µg/ml, respectively). Palmarumycin C3 is also active against the fungi M. microspora and E. repens, as well as the plant pathogenic fungi F. oxysporum and U. violacea, in agar diffusion assays when used at a concentration of 0.5 mg/disc. It scavenges DPPH radicals in cell-free assays and has antioxidant activity in a β-carotene-linoleic acid bleaching assay (IC50s = 37.57 and 7.41 µg/ml, respectively).

Palmarumycin C2

  • Compound Description: Palmarumycin C2 is a spirobisnaphthalene compound that belongs to a new class of antibiotics known as palmarumycins. It is isolated from cultures of the endophytic fungus Berkleasmium sp. Dzf12. This compound exhibits antimicrobial and antioxidant activities. [, ]
  • Relevance: Palmarumycin C2 is structurally related to Palmarumycin C3 as they are both spiro acetal metabolites isolated from Coniothyrium sp. [] They are distinguished by slight variations in their substituent groups. []

Palmarumycin B6 (Revised Structure: 6-chloropalmarumycin CP17)

  • Compound Description: Originally thought to be a unique compound, the originally proposed structure of Palmarumycin B6 has been revised. Through total synthesis and structural analysis, including 1H and 13C NMR, HRESIMS, and X-ray diffraction, it was determined that Palmarumycin B6 is actually 6-chloropalmarumycin CP17. This compound exhibits larvicidal activity. []
  • Relevance: While not directly isolated alongside Palmarumycin C3, Palmarumycin B6 (6-chloropalmarumycin CP17) belongs to the broader palmarumycin family of natural products. The palmarumycins share core structural features, specifically the spiro[naphthalene-2,2′-naphtho[1,2-d][1,3]dioxepin] structure, making them structurally related. []

8-chloro isomer of Palmarumycin B6

  • Compound Description: The 8-chloro isomer of Palmarumycin B6 is a synthetically derived compound produced during the investigation of the true structure of Palmarumycin B6. It exhibits significantly lower larvicidal activity compared to 6-chloropalmarumycin CP17 (the revised structure of Palmarumycin B6). []
  • Relevance: This compound, while not naturally occurring, shares the core spirobisnaphthalene structure with Palmarumycin C3 and other members of the palmarumycin family. The differing chlorine substitution positions highlight the structure-activity relationships within this class of compounds. []
Overview

Palmarumycin C3 is a compound classified as a spirobisnaphthalene, primarily derived from the fungus Chondrostereum palmarum. This compound has garnered attention due to its diverse biological activities, including antimicrobial and antioxidant properties. The molecular formula of Palmarumycin C3 is C20H12O4C_{20}H_{12}O_{4}, with a molecular weight of 316.31 g/mol. Its structure features complex arrangements that contribute to its biological efficacy and potential applications in various scientific fields.

Source and Classification

Palmarumycin C3 is isolated from Chondrostereum palmarum, a fungal species known for producing bioactive metabolites. This compound belongs to the broader class of natural products known as polyketides, which are characterized by their complex structures and significant biological activities. The classification of Palmarumycin C3 within the spirobisnaphthalene group highlights its unique structural features that differentiate it from other polyketides.

Synthesis Analysis

Methods and Technical Details

The synthesis of Palmarumycin C3 can be achieved through various methods, including total synthesis and biotechnological approaches. Notably, one effective method involves the fermentation of Chondrostereum palmarum under optimized conditions, which enhances the yield of this compound. The addition of specific precursors, such as 1-hexadecene, has been shown to improve production rates significantly during liquid culture fermentation processes .

Moreover, chemical synthesis routes have also been explored, utilizing strategies such as olefin metathesis and other organic synthesis techniques to create non-natural derivatives of Palmarumycin C3 .

Molecular Structure Analysis

Structure and Data

Palmarumycin C3 exhibits a complex molecular structure characterized by its spirobisnaphthalene framework. The structural analysis reveals multiple functional groups that contribute to its biological activity. The compound's three-dimensional arrangement can be elucidated through X-ray crystallography, which confirms its unique stereochemistry .

Key structural data includes:

  • Molecular Formula: C20H12O4C_{20}H_{12}O_{4}
  • Molecular Weight: 316.31 g/mol
  • PubChem CID: 196959

The intricate arrangement of carbon and oxygen atoms within the molecule plays a critical role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Palmarumycin C3 participates in various chemical reactions that can modify its structure and enhance its biological properties. One significant reaction involves the formation of hydrogen bonds with target proteins, which is crucial for its antimicrobial activity .

The compound's reactivity can be influenced by the presence of functional groups such as hydroxyls and carbonyls, allowing it to engage in nucleophilic attacks or electrophilic substitutions under appropriate conditions.

Mechanism of Action

Process and Data

The mechanism of action for Palmarumycin C3 primarily revolves around its ability to inhibit specific biological pathways in target organisms. Studies indicate that it exerts antimicrobial effects by disrupting cellular processes in pathogens through binding interactions with critical proteins .

For instance, molecular docking studies have shown that Palmarumycin C3 has favorable binding affinities with certain enzymes associated with microbial metabolism, leading to inhibition of growth and proliferation . The binding affinity values indicate strong interactions that are essential for its efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Palmarumycin C3 exhibits several noteworthy physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.
  • Melting Point: Specific melting point data can vary based on purity but is generally consistent with similar compounds within its class.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for understanding how Palmarumycin C3 can be handled in laboratory settings and applied in various formulations.

Applications

Scientific Uses

Palmarumycin C3 has potential applications across several scientific domains:

  • Pharmaceutical Development: Due to its antimicrobial properties, it is being investigated for use in developing new antibiotics or antifungal agents.
  • Antioxidant Research: Its ability to scavenge free radicals positions it as a candidate for studies aimed at combating oxidative stress-related diseases.
  • Biotechnology: Utilized in fermentation processes for producing other bioactive compounds or enhancing microbial production systems.
Taxonomic Origin and Biosynthesis of Palmarumycin C3

Endophytic Fungal Sources: Berkleasmium sp. Dzf12 and Related Species

Palmarumycin C3 is a spirobisnaphthalene derivative predominantly biosynthesized by the endophytic fungus Berkleasmium sp. Dzf12, which resides within the rhizomes of the medicinal plant Dioscorea zingiberensis (Chinese ginger). This fungus was first isolated from healthy rhizome tissues collected in Hubei Province, China, and has been identified as a prolific producer of structurally diverse spirobisnaphthalenes [2]. Beyond Berkleasmium sp. Dzf12, related fungal species such as Coniothyrium sp. and Microsphaeropsis sp. also produce palmarumycin C3, though typically in lower yields. Strain Dzf12 remains the most industrially relevant source due to its metabolic efficiency—verified through HPLC and mass spectrometry analyses—which reveals palmarumycin C3 as one of its dominant secondary metabolites under optimized culture conditions [2] [4].

Table 1: Fungal Sources and Yield Profiles of Palmarumycin C3

Fungal SpeciesHost Plant/OriginPalmarumycin C3 Yield (mg/L)Key Enhancement Strategies
Berkleasmium sp. Dzf12Dioscorea zingiberensis1.19 (max)1-Hexadecene elicitation (10%, day 6)
Coniothyrium sp.Unknown0.02 (basal)None reported
Microsphaeropsis sp.Lichen (Dirinaria applanata)Trace amountsNone reported

Yields in Berkleasmium sp. Dzf12 can be amplified dramatically: Addition of 10% 1-hexadecene on day 6 of fermentation elevates production to 1.19 g/L—a 59.5-fold increase compared to untreated controls (0.02 g/L) [2]. This positions strain Dzf12 as the preferred biological source for scalable production.

Biosynthetic Pathways in Spirobisnaphthalene Production

Spirobisnaphthalenes like palmarumycin C3 originate from the polyketide pathway, specifically via the 1,8-dihydroxynaphthalene (DHN) backbone. The biosynthesis involves iterative condensation of acetyl-CoA and malonyl-CoA units by polyketide synthases (PKS), followed by cyclization and oxidative modifications. Key intermediates include palmarumycin C12, which undergoes regioselective epoxidation and hydroxylation to form palmarumycin C3 [4] [8]. Enzymes implicated in this transformation include cytochrome P450 monooxygenases and epoxide hydrolases, though their exact genetic determinants remain under investigation.

Table 2: Key Intermediates and Enzymatic Steps in Palmarumycin C3 Biosynthesis

IntermediateEnzymatic ModificationResulting StructureRole in Pathway
1,8-DHNDimerization via spiroketal linkageSpirobisnaphthalene coreBackbone formation
Palmarumycin C12EpoxidationEpoxy-naphthoquinoneDirect precursor to C3
Palmarumycin C13Hydroxylation at C-88-hydroxy derivativeStructural analog to C3
Palmarumycin C3C-8 hydroxylation + ring rearrangementFinal bioactive productTerminal metabolite

The structural uniqueness of palmarumycin C3 arises from a C-8 hydroxyl group—a modification absent in its precursor palmarumycin C2. This group is critical for bioactivity, as confirmed by comparative antimicrobial assays where C3 outperforms non-hydroxylated analogs [2] [5].

Role of Host-Microbe Interactions in Dioscorea zingiberensis

The symbiotic relationship between Berkleasmium sp. Dzf12 and its host Dioscorea zingiberensis is metabolically bidirectional. The plant produces steroid saponins (e.g., dioscin and trillin) with antifungal properties, yet the fungus tolerates and even thrives in this environment by co-opting host-derived cues for secondary metabolism [3] [7]. Transcriptomic studies reveal that fungal genes encoding PKS and regulatory proteins are upregulated when cultured in plant extracts versus synthetic media. Conversely, the fungus modulates host defense responses; for example, it secretes exopolysaccharides that scavenge reactive oxygen species (ROS), potentially dampening plant immune reactions [10].

Table 3: Host-Derived Factors Influencing Fungal Metabolism

Plant BioactiveConcentration in RhizomeEffect on Fungal GrowthEffect on Palmarumycin C3 Yield
Diosgenin8% (dry weight)Mild inhibitionInduces stress response pathways
Trillin saponins1.2–3.5 mg/gSuppresses competing microbesIndirectly promotes C3 synthesis
Plant oligosaccharidesVariableBiomass enhancement (55%)Elicits spirobisnaphthalene production

Notably, oligosaccharides extracted from D. zingiberensis enhance fungal biomass by up to 55% and palmarumycin yields by 4.35-fold when added to cultures [4] [10]. This underscores the role of host-specific molecules as metabolic elicitors.

Precursor Relationships: Palmarumycin C12 as a Biosynthetic Intermediate

Palmarumycin C12 serves as the direct biosynthetic precursor to palmarumycin C3. This relationship is evidenced by isotopic labeling studies showing incorporation of ¹³C-labeled C12 into C3, and by enzymatic assays where fungal cell-free extracts convert C12 to C3 via NADPH-dependent oxidation [4] [6]. In Berkleasmium sp. Dzf12, C12 accumulation precedes C3 synthesis during fermentation, with C12 levels peaking at 48–72 hours before declining as C3 rises.

Production dynamics can be manipulated:

  • Solvent partitioning: Adding 5% butyl oleate adsorbs extracellular C12, redirecting metabolic flux toward C3 and achieving 191.6 mg/L C12 (enabling subsequent conversion to C3) [4].
  • Metal ion cofactors: Cu²⁺ (1.0 mmol/L) and Al³⁺ (2.0 mmol/L) upregulate epoxidase activity, increasing C3 yields by 4.19-fold and 4.49-fold, respectively [8].
  • Oxygen vectors: n-Dodecane (log P >4) enhances dissolved oxygen, accelerating the oxidation of C12 to C3 by 134% [6].

Table 4: Strategies to Exploit the C12→C3 Precursor Relationship

InterventionConcentration/TimingPalmarumycin C12 YieldPalmarumycin C3 YieldFold Increase vs. Control
Butyl oleate addition5% (v/v), day 0191.6 mg/L45.2 mg/L34.87-fold (C12)
Liquid paraffin10% (v/v), day 322.1 mg/L134.1 mg/L4.35-fold (C3)
Al³⁺ ions2.0 mmol/L, day 689.4 mg/L156.8 mg/L4.49-fold (total)

These approaches validate the metabolic channeling from C12 to C3 and provide scalable bioprocessing strategies for targeted compound production.

Properties

Product Name

Palmarumycin C3

IUPAC Name

(1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one

Molecular Formula

C20H12O6

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1

InChI Key

BDXBHYOFNNANPN-RTBURBONSA-N

SMILES

C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2

Isomeric SMILES

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2

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